2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride
Description
Such compounds are typically utilized in medicinal chemistry and biochemical research due to their sulfonyl and amino functionalities, which often confer enzyme inhibitory or receptor-binding properties .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]sulfonylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11;/h1-3,6,11H,4-5,7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJNXDWBWRGRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to introduce the sulfonyl group.
Introduction of the aminomethyl group: The aminomethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the ethan-1-ol moiety: This step involves the reaction of the intermediate with an appropriate alcohol derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Sulfonation: Using sulfuric acid or other sulfonating agents.
Nucleophilic substitution: Employing reagents such as methylamine.
Purification: Techniques like recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfonyl ketones or aldehydes.
Reduction: Formation of sulfonyl sulfides.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its sulfonamide structure is particularly relevant for developing drugs targeting specific biological pathways:
- Antimicrobial Activity : Compounds with similar sulfonamide structures have been shown to exhibit antibacterial properties, making this compound a candidate for further exploration in antibiotic development.
- Enzyme Inhibition Studies : Initial studies suggest that 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride may inhibit specific enzymes, impacting metabolic pathways relevant to diseases such as cancer or diabetes.
Biochemical Tools
Due to its ability to interact with biological targets, this compound can be utilized as a biochemical tool in research settings:
- Binding Affinity Studies : Research can focus on determining the binding affinity of this compound to various receptors or enzymes, which is essential for understanding its pharmacodynamics.
- Metabolic Pathway Analysis : The compound can be employed in studies aimed at elucidating metabolic pathways, providing insights into cellular processes and disease mechanisms.
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial effects of sulfonamide derivatives, researchers found that compounds structurally similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways associated with diabetes. Preliminary results indicated that the compound could modulate enzyme activity, leading to altered glucose metabolism in vitro.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonyl group can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Variations: The target compound features a meta-substituted benzenesulfonyl group and ethanol, distinguishing it from AEBSF HCl (para-substituted sulfonyl fluoride and aminoethyl group). The ethanol moiety likely enhances hydrophilicity compared to AEBSF’s fluoride, which may increase metabolic stability .
Substituent Position Effects :
- The meta-substitution in the target compound may alter steric interactions compared to para-substituted analogs like AEBSF HCl, influencing target selectivity in enzyme inhibition .
Molecular Weight and Solubility: AEBSF HCl (MW ~265.42) is a mid-sized molecule with moderate solubility in aqueous buffers due to its ionic hydrochloride salt. The target compound’s ethanol group may further improve aqueous solubility, a critical factor in drug bioavailability .
Biological Activity
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride, commonly referred to as a benzenesulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits properties that may be beneficial in treating various diseases, including cancer and bacterial infections. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃ClN₂O₃S
- Molecular Weight : 248.73 g/mol
The presence of a sulfonamide group is significant as it often correlates with various biological activities, including enzyme inhibition and antimicrobial properties.
The biological effects of this compound are primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known to inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in maintaining acid-base balance and facilitating physiological processes. Inhibition of these enzymes can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have indicated that benzenesulfonamide derivatives exhibit promising anticancer properties. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 15 | Caspase activation |
| Compound B | HeLa (Cervical Cancer) | 20 | Apoptosis induction |
| 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol HCl | A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives is well-documented. Studies have shown that compounds similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a recent investigation reported that certain benzenesulfonamides exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 32 |
| Compound D | E. coli | 64 |
| 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol HCl | TBD | TBD |
Case Studies
Several case studies have highlighted the efficacy of benzenesulfonamide derivatives in clinical settings. One notable study involved the synthesis and evaluation of a series of sulfonamide compounds that demonstrated selective inhibition against specific cancer cell lines while sparing normal cells. These findings underscore the therapeutic potential of such compounds in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves sulfonylation of benzenesulfonyl chloride derivatives followed by aminomethylation and ethanol functionalization. Key steps include:
- Sulfonylation : React 3-(aminomethyl)benzenesulfonyl chloride with ethanol derivatives under inert conditions (e.g., N₂ atmosphere) in dichloromethane .
- Purification : Use recrystallization with ethanol/water mixtures or silica gel chromatography to isolate intermediates .
- Hydrochloride Formation : Treat the final product with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of sulfonylation reagents (e.g., 1.2:1 molar ratio of sulfonyl chloride to ethanol) to minimize unreacted starting material .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
- Methodological Answer :
- LC-MS : Use reversed-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to assess purity. Electrospray ionization (ESI+) detects the [M+H]⁺ ion (expected m/z ~274) .
- NMR : ¹H NMR in D₂O or DMSO-d₆ confirms sulfonyl (-SO₂-) and ethanol (-CH₂OH) groups. Key signals: δ 3.5–4.0 ppm (methylene adjacent to sulfonyl) and δ 7.4–8.1 ppm (aromatic protons) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers address contradictions in solubility data reported for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or hydration state.
- Experimental Design : Conduct solubility tests in parallel using USP-grade solvents (e.g., water, DMSO, ethanol) under controlled conditions (25°C, N₂ atmosphere). Use Karl Fischer titration to quantify water content in solvents .
- Data Reconciliation : Compare results with literature values from SDS sheets (e.g., solubility in water: ~50–100 mg/mL at 20°C) . If conflicts persist, validate via saturation shake-flask method with HPLC quantification .
Q. What strategies mitigate by-product formation during the aminomethylation step of synthesis?
- Methodological Answer : By-products (e.g., over-alkylated amines or sulfonate esters) can be minimized by:
- Reagent Control : Use a 10% excess of aminomethylating agent (e.g., formaldehyde/ammonia) to drive the reaction to completion while avoiding side reactions .
- Temperature Gradients : Perform reactions at 0–5°C to slow competing pathways, then gradually warm to room temperature .
- By-Product Identification : Employ LC-MS/MS to detect trace impurities (e.g., m/z 288 for dimeric by-products) and optimize purification using preparative HPLC with ion-pairing reagents .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., replacing -SO₂- with -SO- or -PO₃H-) and evaluate bioactivity .
- Functional Group Screening : Test ethanol (-CH₂OH) substitution with amines, halides, or esters to assess pharmacokinetic impacts .
- Biological Assays : Use cell-based models (e.g., HEK293 or primary neurons) to measure receptor binding affinity or enzyme inhibition. Normalize data to internal standards (e.g., deuterated analogs) to reduce batch variability .
Data Analysis and Validation Challenges
Q. What protocols ensure reproducibility in quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : For plasma or tissue homogenates, use solid-phase extraction (SPE) with Oasis HLB cartridges. Condition with methanol/water (pH 2.5 with HCl), elute with 80% acetonitrile, and dry under N₂ .
- Internal Standards : Spike with deuterated analogs (e.g., 2-[3-(Aminomethyl-d₂)benzenesulfonyl]ethan-1-ol-d₄ hydrochloride) to correct for matrix effects .
- Validation : Follow FDA guidelines for LLOQ (Lower Limit of Quantification; ~1 ng/mL) and precision (CV <15%) .
Q. How can conflicting cytotoxicity data from in vitro studies be resolved?
- Methodological Answer : Discrepancies may stem from cell line specificity or assay conditions.
- Standardized Protocols : Use MTT assays with matched cell lines (e.g., HepG2 for liver toxicity) and control for pH (7.4 ± 0.1) and serum content (10% FBS) .
- Dose-Response Curves : Test 8–10 concentrations (0.1–100 μM) in triplicate. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % viability at 10 μM) and exclude outliers with Grubbs’ test (α = 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
